molecular formula C14H13ClO2 B8604401 2-Chloro-6,7-diethylnaphthalene-1,4-dione CAS No. 58138-44-6

2-Chloro-6,7-diethylnaphthalene-1,4-dione

Cat. No. B8604401
M. Wt: 248.70 g/mol
InChI Key: UURUSRZBFREQGF-UHFFFAOYSA-N
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Patent
US04032544

Procedure details

An aqueous solution of sodium azide (6.15 g; 0.095 mole) was added in one portion to a stirred, refluxing solution of 2-chloro-6,7-diethyl-1,4-naphthoquinone (18.0 g; 0.073 mole) in ethanol (180 ml) and the mixture refluxed for a further 2 mins. The red solution was cooled and the orange solid filtered off and washed with cold ethanol then water. After drying the product weighed 13.87 g (75%) and had m.p. 73°-76° C. (d). Recrystallisation from ethanol gave long orange needles of m.p. 74°-76° C. (d). (Found; C, 65.64; H, 5.27; N, 16.66; C14H13N3O2 requires; C, 65.87; H, 5.13; N, 16.46%).
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].Cl[C:6]1[C:7](=[O:21])[C:8]2[C:13]([C:14](=[O:16])[CH:15]=1)=[CH:12][C:11]([CH2:17][CH3:18])=[C:10]([CH2:19][CH3:20])[CH:9]=2>C(O)C>[N:1]([C:15]1[C:14](=[O:16])[C:13]2[C:8]([C:7](=[O:21])[CH:6]=1)=[CH:9][C:10]([CH2:19][CH3:20])=[C:11]([CH2:17][CH3:18])[CH:12]=2)=[N+:2]=[N-:3] |f:0.1|

Inputs

Step One
Name
Quantity
6.15 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
ClC=1C(C2=CC(=C(C=C2C(C1)=O)CC)CC)=O
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for a further 2 mins
Duration
2 min
TEMPERATURE
Type
TEMPERATURE
Details
The red solution was cooled
FILTRATION
Type
FILTRATION
Details
the orange solid filtered off
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
After drying the product
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethanol

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C=1C(C2=CC(=C(C=C2C(C1)=O)CC)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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